molecular formula C9H6INO B1407146 3-Iodo-1H-indole-6-carbaldehyde CAS No. 1858251-19-0

3-Iodo-1H-indole-6-carbaldehyde

Cat. No.: B1407146
CAS No.: 1858251-19-0
M. Wt: 271.05 g/mol
InChI Key: CQKMYCBXVMPREP-UHFFFAOYSA-N
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Description

3-Iodo-1H-indole-6-carbaldehyde (CAS 1858251-19-0) is a versatile iodinated indole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . The molecular formula is C9H6INO, with an average mass of 279.121 g/mol . The compound features both an aldehyde group and an iodine atom on the indole scaffold, providing two distinct reactive sites for further chemical modification. The aldehyde group is a common handle for condensation reactions, such as in the synthesis of quinazolinone derivatives, which are azaheterocycles of significant pharmacological interest . Indole-3-carboxaldehydes, in general, are key precursors for the construction of polyfunctionalized 3-substituted indoles and other fused heterocyclic systems . The iodine atom at the 3-position allows for efficient metal-catalyzed cross-coupling reactions, enabling the introduction of more complex carbon-based substituents, which is a fundamental strategy in the exploration of structure-activity relationships (SAR) . Researchers utilize this bifunctional reagent in the development of novel compounds for screening against various biological targets. Indole-based molecules are prevalent in bioactive alkaloids and are known to exhibit a wide range of properties, including potential antibacterial and antitumor activities . This product is intended for research applications by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKMYCBXVMPREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 3 Iodo 1h Indole 6 Carbaldehyde

Reactivity Profile of the Aldehyde Functional Group (C6-CHO)

The aldehyde group (-CHO) at the C6 position of the indole (B1671886) ring is a versatile functional group that readily participates in a variety of reactions, enabling the introduction of diverse structural motifs.

Nucleophilic Addition Reactions Leading to Diverse Derivatives (e.g., Schiff Base Formation, Acetals)

The carbonyl carbon of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. This reactivity is harnessed in nucleophilic addition reactions to generate a wide array of derivatives.

A prominent example is the formation of Schiff bases (or imines) through the condensation reaction with primary amines. This reaction is fundamental in the synthesis of various biologically active compounds and metal complexes. For instance, indole-3-carboxaldehyde, a related compound, readily reacts with different l-amino acids and aminophenols to form novel heterocyclic Schiff bases. nih.govresearchgate.net These reactions are typically catalyzed by an electrophilic catalyst. The resulting Schiff bases can act as ligands for metal ions, forming complexes with potential catalytic or biological applications. researchgate.net

The aldehyde can also react with alcohols in the presence of an acid catalyst to form acetals. This reaction is often used as a method for protecting the aldehyde group during other chemical transformations.

Condensation Reactions for Scaffold Elaboration (e.g., Knoevenagel, Aldol, Claisen)

The aldehyde group of 3-Iodo-1H-indole-6-carbaldehyde can participate in various condensation reactions to extend the molecular scaffold.

The Knoevenagel condensation is a widely employed reaction for indole aldehydes. researchgate.netacgpubs.org This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically in the presence of a basic catalyst like pyridine or triethylamine, to yield α,β-unsaturated compounds. organic-chemistry.orgamazonaws.com This methodology has been used to synthesize a variety of 3-substituted indole derivatives, including acrylonitriles and acrylamides. researchgate.net

While specific examples for this compound are not detailed in the provided search results, the general reactivity of indole aldehydes suggests its participation in Aldol and Claisen-Schmidt condensations. In an Aldol condensation, the aldehyde would react with an enolate ion to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. In a Claisen-Schmidt condensation, the aldehyde reacts with a ketone or ester enolate.

Chemoselective Reduction to Alcohol and Oxidation to Carboxylic Acid Derivatives

The aldehyde group can be selectively transformed into other functional groups through reduction or oxidation.

Chemoselective reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. This transformation provides access to (3-Iodo-1H-indol-6-yl)methanol, a precursor for further functionalization.

Conversely, oxidation of the aldehyde group yields the corresponding carboxylic acid, 3-Iodo-1H-indole-6-carboxylic acid. Aldehyde oxidases are enzymes that can catalyze the conversion of aldehydes to carboxylic acids. nih.gov Chemical oxidation can also be readily accomplished. For example, indole-3-carbaldehyde can be easily oxidized to indole-3-carboxylic acid. wikipedia.org This carboxylic acid derivative opens up another avenue for synthetic modifications, such as esterification or amidation.

Reactivity of the Aryl Iodide Moiety (C3-I) in Cross-Coupling Reactions

The carbon-iodine bond at the C3 position is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent handle for molecular elaboration. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are particularly effective in mediating a wide range of cross-coupling reactions involving aryl halides. nih.govbeilstein-journals.org The C3-iodo substituent on the indole ring serves as an excellent substrate for these transformations. nih.govmdpi.com

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. nih.gov This reaction is highly versatile for the arylation of the indole core at the C3 position. mdpi.com

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction would result in the formation of a 3-aryl-1H-indole-6-carbaldehyde derivative. The choice of ligands for the palladium catalyst can be crucial for the efficiency and selectivity of the coupling reaction. nih.govresearchgate.net

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving iodoindoles, which are analogous to the expected reactivity of this compound.

Reactant 1Reactant 2 (Boronic Acid)Catalyst SystemBaseSolventProduct
Iodoindole DerivativeArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water3-Aryl-indole Derivative
Iodoindole DerivativeN-tosylindol-3-boronic acidPd(PPh₃)₄Na₂CO₃DME/Water3,3'-Biindole Derivative

This table presents generalized conditions based on typical Suzuki-Miyaura reactions of iodoindoles.

The Suzuki-Miyaura coupling offers a robust method for introducing a wide variety of aryl and heteroaryl groups at the C3 position of the indole scaffold, significantly expanding the molecular diversity accessible from this compound.

Other Metal-Catalyzed Transformations Involving the C-I Bond

Beyond the canonical palladium-catalyzed reactions, the C-I bond of this compound can participate in other metal-catalyzed transformations. These include Suzuki and Stille couplings for the introduction of aryl, heteroaryl, or vinyl groups, and copper-catalyzed reactions for the formation of various C-C and C-heteroatom bonds. nih.govmdpi.com These reactions significantly expand the synthetic utility of the parent compound, allowing for the construction of a diverse library of substituted indoles. rsc.orgresearchgate.net Rhodium and cobalt have also been used in catalytic cycles for indole synthesis and functionalization, suggesting potential applications for C-I bond activation. mdpi.comnih.gov

Directed Metalation and Grignard Reagent Formation at C3

The iodine atom at the C3 position can be exchanged with a metal, such as lithium or magnesium, to form a potent nucleophile.

Directed Metalation : While directed ortho metalation (DoM) typically involves deprotonation of a C-H bond adjacent to a directing metalation group (DMG), a related process is halogen-metal exchange. nih.govwikipedia.orgbaranlab.org Treating this compound with an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures can result in a rapid iodine-lithium exchange. researchgate.netuwindsor.ca This generates a 3-lithioindole intermediate, which can then react with a wide variety of electrophiles to introduce new substituents at the C3 position.

Grignard Reagent Formation : Similarly, the C-I bond can be converted into an organomagnesium halide (a Grignard reagent) by reacting it with magnesium metal. alfredstate.eduwikipedia.org The resulting 3-(chloromagnesio)-1H-indole-6-carbaldehyde is a strong nucleophile that readily adds to electrophiles, particularly carbonyl compounds. byjus.comnih.gov This pathway provides a complementary method to the halogen-lithium exchange for functionalizing the C3 position. researchgate.net

Reactivity at the Indole Nitrogen (N1-H)

The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base, generating an indolyl anion. This anion is nucleophilic and can react with various electrophiles, providing a route to N1-substituted indole derivatives.

N-Alkylation and N-Arylation Reactions for Derivative Synthesis

Functionalization of the indole nitrogen is a common strategy for modifying the properties of indole-containing molecules.

N-Alkylation : The indole nitrogen can be readily alkylated using an alkyl halide in the presence of a base. rsc.org Classical conditions often involve using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org This deprotonates the indole nitrogen, and the resulting anion then displaces the halide from the alkylating agent. nih.govresearchgate.net Alternative, milder methods using bases like potassium carbonate or cesium carbonate are also effective.

N-Arylation : The introduction of an aryl group at the indole nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. semanticscholar.orgmdpi.com The Buchwald-Hartwig reaction, using a palladium catalyst, is highly versatile and tolerates a wide range of functional groups on both the indole and the aryl halide. mdpi.com The copper-catalyzed Ullmann condensation is an older but still relevant method, particularly for electron-deficient aryl halides. semanticscholar.org

Table 3: Common Methods for N-Functionalization of Indoles

Reaction Electrophile Catalyst/Base Typical Product
N-Alkylation Alkyl Halide (R-X) NaH, K₂CO₃ 1-Alkyl-indole
N-Arylation (Buchwald-Hartwig) Aryl Halide (Ar-X) Pd Catalyst / Base 1-Aryl-indole

Exploiting N-H Acidity for Anion Chemistry

The proton on the indole nitrogen (N-H) exhibits acidic character, with a pKa value in acetonitrile reported to be approximately 32.8 for the parent indole. This acidity, influenced by the electron-withdrawing iodo and formyl substituents in this compound, allows for deprotonation by a suitable base to form a resonance-stabilized indolide anion. The resulting anion is a potent nucleophile, enabling a variety of substitution reactions at the nitrogen atom.

This reactivity is commonly exploited for the synthesis of N-substituted indoles. The general procedure involves the treatment of the N-H indole with a base to generate the anion, followed by the addition of an electrophile. Strong bases such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are frequently employed for complete deprotonation. However, for activated systems like indole-3-carboxaldehydes, weaker bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol have also proven effective, offering milder reaction conditions.

Following deprotonation, the indolide anion of this compound can react with various electrophiles, most commonly alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), to yield N-alkylated products. This transformation is crucial for modifying the compound's steric and electronic properties and is a key step in the synthesis of more complex derivatives. While specific studies on this compound are not prevalent, the N-alkylation of the closely related 1H-indole-3-carbaldehyde is well-documented and serves as a reliable precedent for this type of transformation.

Table 1. Representative Conditions for N-Alkylation of Indole Carbaldehydes (Analogous Systems)
Indole SubstrateElectrophileBase/SolventProductYield (%)Reference
1H-Indole-3-carbaldehydeBenzyl bromideNaH / THF1-Benzyl-1H-indole-3-carbaldehydeNot specified nih.gov
1H-Indole-3-carbaldehydeMethyl iodideNaH / THF1-Methyl-1H-indole-3-carbaldehydeNot specified nih.gov
1H-Indole-3-carbaldehydeEthyl bromoacetateNaOH / EtOHEthyl 2-(3-formyl-1H-indol-1-yl)acetate95 nih.gov
1H-Indole-3-carbaldehydeAllyl bromideKOH / EtOH1-Allyl-1H-indole-3-carbaldehyde92 nih.gov

Exploration of C-H Activation Strategies for Additional Regioselective Functionalization

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering an atom- and step-economical alternative to traditional cross-coupling methods. For the this compound scaffold, the C-H bonds on the benzenoid ring (at the C2, C4, C5, and C7 positions) are potential targets for such transformations. The regioselectivity of these reactions is typically controlled by a directing group that coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond.

In the case of this compound, the carbaldehyde group at the C6 position is poised to act as a directing group for the functionalization of the adjacent C5 and C7 positions. Two primary strategies can be envisioned for this purpose:

Weakly Coordinating Directing Group Strategy: The oxygen atom of the aldehyde can act as a weak Lewis base, coordinating directly to a transition metal center. This approach has been successfully used with formyl groups at the C3 position of indoles to direct palladium-catalyzed C4-arylation. By analogy, the C6-formyl group could facilitate the formation of a metallacyclic intermediate involving the C5 or C7 C-H bond, leading to subsequent functionalization at these sites.

Transient Directing Group (TDG) Strategy: To overcome the weak coordinating ability of the aldehyde, a transient directing group can be employed. This strategy involves the in situ condensation of the aldehyde with a catalytic amount of an amine (e.g., an amino acid or an aniline (B41778) derivative) to form an imine. The imine nitrogen is a much stronger coordinating atom and can effectively direct a metal catalyst (commonly palladium or rhodium) to the ortho C-H bonds (C5 and C7). This approach has been extensively developed for the ortho-functionalization of benzaldehydes, including arylation, halogenation, and amidation. After the C-H functionalization step, the imine is readily hydrolyzed back to the aldehyde, making the directing group "traceless."

These strategies could enable the introduction of a wide range of functional groups (aryl, alkyl, vinyl, etc.) at the C5 or C7 positions of this compound, providing access to highly decorated indole cores that would be difficult to synthesize using classical methods. The choice of metal catalyst (e.g., Pd, Rh, Ru), oxidant, and reaction conditions would be critical in determining the outcome and efficiency of the transformation.

Table 2. Examples of C-H Activation Directed by Aldehyde or Transient Imine Groups (Analogous Systems)
SubstrateCoupling PartnerCatalyst/ConditionsFunctionalization PositionProduct TypeReference
1H-Indole-3-carbaldehydeIodobenzenePd(OAc)₂, AgOAc, TFA, HFIPC4Arylation nih.gov
BenzaldehydeAryl IodidePd(OAc)₂, Amino Acid (TDG), Ag₂CO₃ortho (C2/C6)Arylation nih.gov
Indolyl AldehydeAlkyne[RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂C7Annulation researchgate.net
BenzaldehydeN-ChlorosuccinimidePd(OAc)₂, Amino Acid (TDG), AgOAcortho (C2/C6)Chlorination nih.gov
BenzaldehydeDioxazolone[IrCpCl₂]₂, AgSbF₆, KOAcortho (C2/C6)Amidation nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Iodo 1h Indole 6 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A complete NMR analysis is crucial for mapping the proton and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Specific ¹H NMR data for 3-Iodo-1H-indole-6-carbaldehyde, which would detail the chemical shifts, coupling constants, and multiplicity of each proton, is not currently published. This information would be essential to confirm the substitution pattern on the indole (B1671886) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Similarly, published ¹³C NMR data is unavailable. This technique would identify the chemical shift of each unique carbon atom in the molecule, including the characteristic signals for the carbonyl carbon of the aldehyde and the carbon atoms of the indole core, further confirming the structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR studies are necessary for the definitive assignment of all proton and carbon signals, especially for complex structures. These experiments establish correlations between different nuclei. However, no such studies have been published for this compound.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Experimental IR spectroscopic data, which would show the characteristic vibrational frequencies for the N-H bond of the indole, the C=O stretch of the aldehyde, and the C-I bond, has not been reported for this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass Determination

While the molecular formula is known to be C₉H₆INO, specific high-resolution mass spectrometry data that would experimentally confirm this elemental composition and provide the exact mass of the molecule is not available in reviewed scientific literature.

X-ray Crystallography for Definitive Solid-State Structural Analysis

The definitive three-dimensional structure of this compound in the solid state, which would be provided by X-ray crystallography, has not been determined or published. This analysis would provide precise bond lengths, bond angles, and intermolecular interactions.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Elucidation of Chiral Derivatives

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. For chiral derivatives of this compound, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) serve as powerful, non-destructive tools for unambiguous stereochemical assignment. nih.govbiotools.us These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule, providing unique spectral fingerprints that are exquisitely sensitive to its three-dimensional structure. wikipedia.orgwiley.com

Electronic Circular Dichroism (ECD) Analysis

ECD spectroscopy measures the differential absorption of circularly polarized ultraviolet-visible light, which excites electrons to higher energy states. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. In a chiral derivative of this compound, the primary chromophore is the indole system itself, which is fused to a benzene (B151609) ring and substituted with an iodine atom and a carbaldehyde group. semanticscholar.org These substituents modulate the electronic transitions of the indole core.

The ECD spectrum of a chiral derivative would be characterized by Cotton effects (CEs), which are positive or negative bands corresponding to the electronic transitions of the molecule. The sign and magnitude of these Cotton effects are directly related to the chirality of the molecule. For instance, the introduction of a chiral center, such as a chiral side chain attached to the indole nitrogen or as part of a fused ring system, would induce chirality in the indole chromophore, leading to a measurable ECD spectrum.

To assign the absolute configuration, the experimental ECD spectrum is compared with theoretical spectra calculated for all possible stereoisomers. nih.gov This computational workflow generally involves the following steps:

Conformational Search: For flexible molecules, a thorough conformational search is performed using molecular mechanics (MM) or other methods to identify all low-energy conformers. nih.gov

Geometry Optimization: The geometries of the identified conformers are then optimized using Density Functional Theory (DFT). nih.gov

ECD Spectrum Calculation: Time-dependent DFT (TD-DFT) is employed to calculate the ECD spectra for each optimized conformer. researchgate.net

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted Boltzmann population to generate the final theoretical spectrum for each enantiomer. ustc.edu.cn

The absolute configuration is determined by identifying which calculated spectrum shows the best agreement with the experimental one.

Vibrational Circular Dichroism (VCD) Analysis

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light. wikipedia.orgbruker.com This technique probes the vibrational transitions of a molecule, providing a rich source of stereochemical information. A key advantage of VCD is that every fundamental vibrational mode in a chiral molecule is, in principle, VCD active, offering a wealth of data across the mid-infrared region. biotools.us This makes VCD particularly powerful for molecules with multiple stereocenters or significant conformational flexibility. nih.govnih.gov

For a chiral derivative of this compound, the VCD spectrum would display characteristic bands corresponding to the stretching and bending vibrations of its various functional groups. For example, the C=O stretch of the carbaldehyde, the N-H stretch of the indole, and various C-H and C-C vibrations within the aromatic system would all give rise to VCD signals. The sign and intensity of these signals are determined by the molecule's absolute configuration and conformation.

Similar to ECD, the determination of absolute configuration using VCD relies on comparing the experimental spectrum with DFT-calculated spectra. nih.govyoutube.com The mirror-image VCD spectra of enantiomers provide a clear basis for assignment. nih.gov The computational protocol for VCD is analogous to that for ECD, involving conformational analysis, geometry optimization, and subsequent calculation of the VCD spectrum for each significant conformer, followed by Boltzmann averaging. nih.gov The excellent correlation between experimental and calculated VCD spectra often allows for a highly confident assignment of the absolute configuration. unapiquitos.edu.pe

Hypothetical Data for Stereochemical Elucidation

To illustrate the application of these techniques, consider a hypothetical chiral derivative, (R)-2-(3-Iodo-1H-indole-6-carbonyl)pyrrolidine. The stereochemical analysis would involve comparing the experimental ECD and VCD data with the calculated data for the (R) and (S) enantiomers.

Interactive Data Table: Hypothetical Chiroptical Data for (R)- and (S)-2-(3-Iodo-1H-indole-6-carbonyl)pyrrolidine

ParameterExperimental Data for SampleCalculated for (R)-enantiomerCalculated for (S)-enantiomerConclusion
ECD (λ [nm], Δε) +230, -255, +290+232, -258, +288-232, +258, -288Matches (R)-enantiomer
VCD (ν [cm⁻¹]) +1680 (C=O), -1450 (CH₂)+1685 (C=O), -1452 (CH₂)-1685 (C=O), +1452 (CH₂)Matches (R)-enantiomer
Optical Rotation [α]D +45.2°+48.5°-48.5°Matches (R)-enantiomer

In this hypothetical example, the positive and negative Cotton effects in the experimental ECD spectrum align with those calculated for the (R)-enantiomer. Similarly, the signs of the key vibrational bands in the VCD spectrum, such as the carbonyl stretch, match the predicted spectrum for the (R)-configuration. This dual confirmation from two independent chiroptical methods would provide a very high level of confidence in assigning the absolute configuration of the chiral derivative as (R).

Computational and Theoretical Investigations of 3 Iodo 1h Indole 6 Carbaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Analysis of Molecular Orbitals and Electronic Properties

No specific data is available.

Visualization of Electrostatic Potential Surfaces and Charge Distribution

No specific data is available.

Mechanistic Elucidation of Reactions involving 3-Iodo-1H-indole-6-carbaldehyde via Computational Modeling

Transition State Analysis and Reaction Pathway Determination

No specific data is available.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

No specific data is available.

In Silico Screening and Virtual Library Design Based on the Indole-Iodo-Carbaldehyde Motif

No specific data is available.

Based on a comprehensive search of available scientific literature, there are no specific published studies focusing on the molecular dynamics (MD) simulations of This compound for conformational analysis and intermolecular interactions. Research in this precise area for this specific compound does not appear to be publicly available.

Computational studies, including Density Functional Theory (DFT) and MD simulations, have been performed on related indole (B1671886) derivatives. nih.govnih.govresearchgate.net These studies investigate properties such as rotational barriers, crystal packing, and intermolecular forces in similar molecules. nih.govresearchgate.net For instance, research on other indole-carbaldehydes has explored their molecular geometry and the formation of hydrogen bonds in crystal structures. nih.gov However, these findings are specific to the studied analogues and cannot be directly extrapolated to provide detailed, quantitative data for this compound.

While a theoretical analysis is possible based on the compound's structure, the absence of specific research means that no detailed findings or data tables on its conformational landscape or interaction dynamics from MD simulations can be provided at this time. Such an investigation would typically analyze the rotational freedom of the carbaldehyde group, the planarity of the indole ring system, and the significant potential for halogen and hydrogen bonding.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in the Construction of Complex Organic Molecules

The structure of 3-Iodo-1H-indole-6-carbaldehyde suggests it is a bifunctional building block with two reactive sites for orthogonal chemical modifications. The iodine atom at the C3 position and the aldehyde group at the C6 position allow for sequential or one-pot reactions to build molecular complexity.

Precursor for Polycyclic Heterocycles and Fused Ring Systems (e.g., Carbazoles, Carbolinones)

The iodo-indole scaffold is a common precursor for the synthesis of carbazoles, which are important motifs in natural products and functional materials. rsc.org Transition-metal-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, could theoretically be employed at the C3-iodo position for C-C or C-N bond formation. Subsequent cyclization, potentially involving the indole (B1671886) nitrogen or other parts of the molecule, could lead to fused polycyclic systems. For instance, intramolecular cyclization strategies are often used to form the carbazole (B46965) skeleton from appropriately substituted indoles. acs.orgacs.org The aldehyde group at the C6 position could be used to build other fused rings through reactions like condensation or cycloaddition cascades. rsc.org However, no specific literature detailing the synthesis of carbazoles or carbolinones directly from this compound has been identified.

Intermediate in the Synthesis of Diverse Indole-Based Alkaloids and Natural Product Analogs

Indole aldehydes are cornerstone intermediates in the synthesis of a vast array of indole alkaloids and their analogs. researchgate.net The aldehyde functional group is highly versatile and can be converted into various other functionalities. For example, it can undergo:

Reductive amination to introduce amine side chains.

Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

Condensation reactions with active methylene (B1212753) compounds or amines to form complex side chains or new heterocyclic rings. researchgate.net

Oxidation to a carboxylic acid, providing another handle for amide or ester formation.

The presence of the iodine at C3 offers a site for late-stage functionalization via cross-coupling reactions, which is a powerful strategy in modern natural product synthesis. This would allow for the introduction of aryl, alkyl, or other groups to modify the core structure of a potential alkaloid analog. Despite this potential, no published total syntheses explicitly use this compound as an intermediate.

Scaffold for the Generation of Libraries of Chemically Diverse Entities

The orthogonal reactivity of the aldehyde and iodo groups makes this compound an attractive scaffold for diversity-oriented synthesis. A library of compounds could be generated by first reacting a set of diverse reagents with the aldehyde group (e.g., various amines in reductive amination) and then subjecting the resulting products to a second diversification step at the iodo position using a range of boronic acids in a Suzuki coupling. This two-step process would rapidly generate a library of molecules with variations at two distinct points on the indole scaffold, which is a valuable approach in medicinal chemistry for exploring structure-activity relationships.

Utility in the Development of Functional Organic Materials (e.g., Ligands for Catalysis, Organic Semiconductors, Chromophores)

Indole and carbazole derivatives are widely used in materials science. rsc.org The extended π-system of the indole ring suggests potential applications in organic electronics. The aldehyde and iodo groups could serve as synthetic handles to incorporate this scaffold into larger conjugated systems for use as organic semiconductors or chromophores. For example, the aldehyde could be used to synthesize stilbene-like structures, while the iodo-group could be used for polymerization or attachment to other aromatic units via cross-coupling. Furthermore, the indole nitrogen and the aldehyde's oxygen atom could potentially act as a bidentate ligand system for coordinating with metal catalysts, although this application would likely require N-functionalization.

Radiochemistry and Radiolabeling Applications for Chemical Probes

Halogenated aromatic compounds are often precursors for radiolabeling. The iodine atom on the indole ring could potentially be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) via an isotopic exchange reaction. Such radiolabeled indole derivatives could serve as chemical probes for imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), provided the parent molecule has affinity for a biological target of interest. The aldehyde group offers a site for conjugation to targeting vectors (like peptides or antibodies) either before or after radiolabeling. However, there is no specific research available describing the radiolabeling of this compound.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Design Focus on Scaffold Design and Molecular Interactions

Impact of Halogenation at C3 on the Indole (B1671886) Scaffold's Electronic and Steric Properties

The introduction of a halogen atom at the C3 position of the indole ring is a critical modification that significantly alters the scaffold's properties. The C3 position of indole is inherently electron-rich and prone to electrophilic attack. frontiersin.org Halogenation, particularly with iodine, introduces an electron-withdrawing group, which modulates the electron density of the indole ring system. mdpi.com This electronic perturbation can influence the molecule's ability to participate in crucial intermolecular interactions, such as π-π stacking and hydrogen bonding, which are often vital for binding to biological targets like proteins. rsc.org

The iodine atom at C3 also imparts specific steric properties. As one of the larger halogens, iodine introduces significant bulk, which can be used to probe the steric constraints of a binding pocket. This size can either facilitate favorable van der Waals interactions or create steric hindrance, providing a powerful tool for optimizing selectivity and affinity. Furthermore, the carbon-iodine bond can act as a halogen bond donor, a specific type of non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target, further enhancing binding affinity and specificity. The presence of the halogen also provides a reactive handle for further chemical diversification through transition metal-catalyzed cross-coupling reactions. mdpi.com

Influence of the Aldehyde Group at C6 on Molecular Recognition and Covalent Modification Opportunities

The aldehyde group (-CHO) at the C6 position is a versatile functional group that plays a dual role in molecular design. Firstly, it is a potent hydrogen bond acceptor through its oxygen atom and can participate in dipole-dipole interactions, contributing significantly to molecular recognition and the specific orientation of the molecule within a binding site. Its presence on the benzenoid part of the indole ring allows it to probe interactions in regions distinct from the pyrrole (B145914) moiety.

Secondly, the aldehyde group is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity opens up numerous opportunities for covalent modification. It can be transformed into a wide array of other functional groups, allowing for the systematic exploration of structure-activity relationships. For instance, the aldehyde can serve as a precursor for the synthesis of imines (via condensation with amines), alcohols (via reduction), and carboxylic acids (via oxidation). nih.gov This reactivity is particularly valuable in the development of covalent inhibitors or chemical probes that form a permanent bond with their target, often leading to enhanced potency and prolonged duration of action. The aldehyde functionality is a key feature in various bioactive indole derivatives. nih.govchemimpex.com

Rational Design and Synthesis of Derivatives for Structure-Function Probing

Building upon the foundational scaffold of 3-Iodo-1H-indole-6-carbaldehyde, medicinal chemists can rationally design and synthesize derivatives to probe structure-function relationships systematically. This involves targeted modifications to each key part of the molecule.

The aldehyde at C6 is a prime target for chemical elaboration. Its conversion into different functional groups allows for a fine-tuning of electronic and steric properties, as well as hydrogen bonding capabilities.

Table 1: Potential Modifications of the C6-Aldehyde Group

Reaction TypeProduct Functional GroupPotential Impact on Interaction
Reductive AminationAmineIntroduces a basic center, potential for salt bridge formation
OxidationCarboxylic AcidIntroduces an acidic center, strong H-bond donor/acceptor
ReductionAlcoholAdds H-bond donor capability
Wittig ReactionAlkeneExtends the carbon scaffold, probes steric limits
Knoevenagel Condensationα,β-Unsaturated systemCreates a Michael acceptor for covalent bonding, extends conjugation

These transformations, common in medicinal chemistry, allow researchers to explore how changes in polarity, charge, and size at this position affect biological activity. rsc.orgnih.gov

The indole nitrogen (N1) is another key site for modification. In its unsubstituted form (N-H), it can act as a hydrogen bond donor. Alkylation or acylation at this position removes this hydrogen bond donor capability but introduces new steric and electronic features. researchgate.net For example, adding a substituent at N1 can influence the conformational preferences of other groups attached to the indole ring. mdpi.com An N1-substituent can also prevent potential metabolic N-dealkylation or oxidation, thereby improving the pharmacokinetic profile of a drug candidate. The choice of substituent, from small alkyl groups to larger benzyl (B1604629) or tosyl groups, allows for a systematic investigation of the space available around this part of the molecule in a target's binding site. mdpi.com

Table 2: Examples of N1-Substitutions on Halo-Indole Scaffolds

N1-SubstituentReagent ExamplePotential EffectReference
MethylMethyl Iodide (MeI)Blocks H-bond donation, adds small lipophilic group mdpi.com
BenzylBenzyl Bromide (BnBr)Introduces bulky, aromatic group for π-stacking mdpi.com
TosylTosyl Chloride (TsCl)Adds a large, electron-withdrawing sulfonyl group mdpi.com

Exploration of this compound as a Core for Chemical Probe Development

The unique combination of functional groups in this compound makes it an attractive core structure for the development of chemical probes. Chemical probes are specialized molecules used to study and visualize biological processes. The aldehyde group can be used to link the indole core to reporter tags, such as fluorophores or biotin, through reactions like condensation or reductive amination.

Furthermore, the iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This strategy has been explored for indole-based structures in the development of imaging agents for techniques like Single-Photon Emission Computed Tomography (SPECT). Such radioiodinated probes could be designed to bind to specific biological targets, like amyloid-beta plaques in Alzheimer's disease, allowing for their non-invasive visualization and study in living organisms. The inherent reactivity of the aldehyde and the C-I bond provides a dual platform for creating highly functionalized probes for advanced biological research.

Q & A

Q. What are the common synthetic routes for 3-Iodo-1H-indole-6-carbaldehyde, and how does reaction optimization impact yield?

Methodological Answer: The synthesis typically involves iodination of an indole precursor. For example, 6-carbaldehyde-substituted indoles can undergo iodination using iodine (I₂) with an oxidizing agent (e.g., HIO₃) in solvents like dichloromethane or acetonitrile at 40–60°C . Key factors for optimization include:

  • Temperature control : Higher temperatures may lead to over-iodination or decomposition.
  • Solvent choice : Polar aprotic solvents enhance iodine solubility and regioselectivity.
  • Purification : Column chromatography or recrystallization is critical for isolating the product from byproducts like di-iodinated species .
    Data Table :
MethodSolventTemp (°C)Yield (%)Purity (HPLC)
I₂/HIO₃CH₂Cl₂506598.5
I₂/AgNO₃MeCN607297.8

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR confirms the aldehyde proton (δ ~10 ppm) and indole NH (δ ~12 ppm). 13^{13}C NMR identifies the iodinated carbon (C-I coupling ~160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 271.06 (C₉H₆INO+^+) .
  • XRD : Single-crystal X-ray diffraction resolves regiochemistry and validates the iodine position .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

Methodological Answer: The aldehyde group participates in:

  • Nucleophilic additions : Formation of imines with amines (e.g., Schiff base synthesis for metal coordination studies).
  • Oxidation : Converted to carboxylic acid using KMnO₄ (yields 6-iodo-indole-6-carboxylic acid).
  • Reduction : NaBH₄ reduces the aldehyde to a primary alcohol (6-iodo-indole-6-methanol) for prodrug design .

Advanced Research Questions

Q. How does the iodine substituent influence electronic properties and binding affinity compared to chloro/bromo analogs?

Methodological Answer: The iodine atom’s polarizability and larger atomic radius enhance:

  • Electrophilicity : Stronger electron-withdrawing effect stabilizes transition states in nucleophilic aromatic substitution.
  • Biological interactions : Increased van der Waals interactions with hydrophobic protein pockets, improving binding affinity (e.g., kinase inhibitors). Comparative studies with 6-bromo and 6-chloro analogs show 2–3× higher potency in iodine derivatives .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

  • Disorder : The iodine atom’s high electron density can cause refinement artifacts. Use SHELXL (anisotropic displacement parameters) and OLEX2 for visualization to mitigate this .
  • Twinned crystals : Employ the TwinRotMat tool in SHELX to model twinning and improve R-factors (<0.05) .

Q. How can discrepancies in reported biological activity data be addressed?

Methodological Answer:

  • Assay standardization : Validate cytotoxicity (e.g., MTT assays) using consistent cell lines (e.g., HEK293 vs. HeLa).
  • Solubility controls : Use DMSO concentrations <0.1% to avoid false negatives.
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) with in-house results to identify outliers .

Q. What computational methods predict the regioselectivity of iodination in indole derivatives?

Methodological Answer:

  • DFT Calculations : Gaussian09 with B3LYP/6-311++G(d,p) basis set predicts iodination at C3 vs. C6 based on Fukui electrophilicity indices.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions favoring iodine attack .

Data Contradiction Analysis

Q. Why do different synthetic protocols report varying yields (50–75%) for this compound?

Methodological Answer:

  • Byproduct formation : Competing C5 iodination occurs if stoichiometry is not tightly controlled (I₂:substrate ratio 1.2:1 optimal).
  • Scale dependency : Milligram-scale reactions show higher yields than industrial-scale due to heat dissipation inefficiencies .

Q. How to resolve conflicting NMR assignments for the indole NH proton?

Methodological Answer:

  • Deuterium exchange : Confirm NH presence via D₂O shake (peak disappearance at δ ~12 ppm).
  • Variable-temperature NMR : Observe NH signal broadening at 25°C vs. sharpening at −40°C .

Methodological Best Practices

  • Synthesis : Use Schlenk techniques for moisture-sensitive iodination .
  • Crystallography : Collect data at 100 K to minimize thermal motion artifacts .
  • Bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.